molecular formula C18H17ClN2O3S B3631813 1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}piperidine

1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}piperidine

Cat. No.: B3631813
M. Wt: 376.9 g/mol
InChI Key: KRSOPZIGWPOYDY-UHFFFAOYSA-N
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Description

The compound “1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a benzoyl group (a benzene ring attached to a carbonyl group), which is further substituted with a 2-chloro-4-nitrophenylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring would provide a basic nature to the compound, while the benzoyl group would introduce aromaticity. The 2-chloro-4-nitrophenylthio group would add further complexity, with the nitro group likely contributing to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperidine ring could potentially undergo reactions typical of amines, such as protonation or alkylation. The benzoyl group could participate in various reactions typical of carbonyl compounds, and the nitro group in the 2-chloro-4-nitrophenylthio group could potentially be reduced to an amine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Compounds containing nitro groups can often be explosive, so care would need to be taken when handling this compound. Additionally, many organic compounds can be harmful or toxic, so appropriate safety measures would need to be taken .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .

Properties

IUPAC Name

[2-(2-chloro-4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-12-13(21(23)24)8-9-17(15)25-16-7-3-2-6-14(16)18(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOPZIGWPOYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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